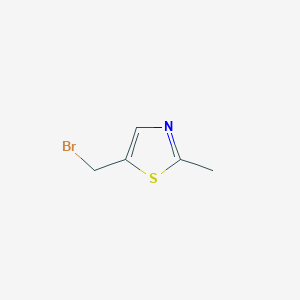

5-(Bromomethyl)-2-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAATBPJLXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716923 | |

| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838892-95-8 | |

| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Bromomethyl)-2-methyl-1,3-thiazole chemical properties

An In-depth Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, combining the aromatic stability of the thiazole ring with the high reactivity of a bromomethyl group, makes it an exceptionally versatile intermediate. The thiazole nucleus is a privileged scaffold found in numerous pharmaceuticals, and the bromomethyl handle allows for facile introduction of this core into larger, more complex molecules. This guide provides an in-depth analysis of its chemical properties, outlines robust synthetic protocols, explores its reactivity with various nucleophiles, and discusses its application in the development of advanced molecular targets.

Core Chemical Properties and Data

The utility of any synthetic intermediate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern its handling, storage, reaction conditions, and purification.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These values are critical for designing experimental setups and ensuring safe laboratory practices.

| Property | Value | Source(s) |

| CAS Number | 838892-95-8 | [1][2] |

| Molecular Formula | C₅H₆BrNS | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| Appearance | Powder | |

| Boiling Point | 231.0 ± 15.0 °C (Predicted) | [1] |

| Density | 1.629 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI Key | WKOAATBPJLXWLP-UHFFFAOYSA-N | |

| Storage | Store at -20°C to -10°C, under inert atmosphere, away from moisture and incompatible materials. | [3] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. While experimental spectra can vary slightly based on conditions, the following predictions provide a reliable reference.

-

¹H NMR (Proton NMR):

-

~2.7 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (CH₃) at the C2 position of the thiazole ring. The singlet multiplicity is due to the absence of adjacent protons.

-

~4.7 ppm (singlet, 2H): This signal represents the two protons of the bromomethyl group (-CH₂Br) at the C5 position. It appears as a singlet as there are no vicinal protons to couple with.

-

~7.6 ppm (singlet, 1H): This signal is attributed to the single proton at the C4 position of the thiazole ring.

-

-

¹³C NMR (Carbon NMR):

-

~19 ppm: The carbon of the C2-methyl group.

-

~25 ppm: The carbon of the C5-bromomethyl group.

-

~130 ppm: The C5 carbon of the thiazole ring, to which the bromomethyl group is attached.

-

~142 ppm: The C4 carbon of the thiazole ring.

-

~165 ppm: The C2 carbon of the thiazole ring, which is the most deshielded due to its position between two heteroatoms (N and S).

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be observed at m/z ≈ 191 and m/z ≈ 193. A common fragmentation pattern would be the loss of the bromine radical (•Br) to give a fragment at m/z ≈ 112.

Synthesis and Mechanism

The most direct and widely employed method for the preparation of this compound is the free-radical bromination of its precursor, 2,5-dimethyl-1,3-thiazole. This reaction selectively targets the methyl group at the more electron-rich C5 position.

Synthetic Workflow: Free-Radical Bromination

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a reliable source of bromine radicals under controlled conditions.[4][5][6] The reaction is typically initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative procedure adapted from standard methods for benzylic-type brominations.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-1,3-thiazole (1.0 eq.). Dissolve it in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating rapid Sₙ2 reactions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for constructing more complex molecules by forming new carbon-heteroatom or carbon-carbon bonds.[8][9][10]

Caption: Versatility in nucleophilic substitution reactions.

Role in Drug Discovery

The 2-methyl-5-substituted-thiazole motif is a key structural component in a variety of pharmacologically active agents.[9][11] Its presence is critical for binding to biological targets and eliciting a therapeutic response. For instance, derivatives of this core structure are explored for their antibacterial, anti-inflammatory, and anticancer activities. While a direct synthesis of a marketed drug using this exact intermediate may not be publicly detailed, its structural similarity to fragments used in the synthesis of drugs like the HIV-protease inhibitor Ritonavir highlights its importance. Ritonavir contains a 2-isopropyl-4-substituted-thiazole and a 5-substituted-thiazole moiety, underscoring the value of functionalized thiazoles in complex drug synthesis.

Experimental Protocol: Synthesis of a Thioether Derivative

This protocol demonstrates a typical Sₙ2 reaction with a sulfur nucleophile.

-

Nucleophile Preparation: In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to deprotonate the thiol and form the more nucleophilic thiophenolate in situ. Stir for 15-20 minutes.

-

Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired thioether.

Safety and Handling

Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: The compound is designated as corrosive. Safety data indicates it causes severe skin burns and eye damage (H314).[12] Related bromomethyl and chloromethyl heterocycles are often harmful if swallowed, skin toxic, and may cause sensitization.[13]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Handling: Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[14][16]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The presence of a highly electrophilic methylene carbon attached to the stable and biologically relevant thiazole ring makes it an ideal precursor for the synthesis of a wide array of complex organic molecules. Its straightforward preparation via radical bromination and its reliable performance in nucleophilic substitution reactions ensure its continued importance in academic research and industrial drug development. Proper adherence to safety protocols is paramount when handling this reactive and corrosive compound.

References

-

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole Request for Quotation. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

5-Bromomethyl-2-methyl-1,3-thiazole hydrobromide - 838892-95-8. (n.d.). Tyger Scientific. Retrieved January 20, 2026, from [Link]

-

Supporting Information for "Na2Se-Disulfide Interchange Reaction". (2024). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole | 75341-29-6. (2025, October 8). Chemsrc. Retrieved January 20, 2026, from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. ResearchGate. Retrieved January 20, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved January 20, 2026, from [Link]

-

5-(Chloromethyl)-2-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 20, 2026, from [Link]

-

The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025, July 9). Retrieved January 20, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Thiazole - Synthesis, Reactions, and Medicinal uses. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives... (2014, December). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thiazole, 5-ethyl-2-methyl-4-propyl-. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

-

Nucleophile-induced ring contraction in pyrrolo[2,1-c][12][17]benzothiazines. (2023, May 11). NIH. Retrieved January 20, 2026, from [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 5-(Bromomethyl)-2-methylthiazole | 838892-95-8 [amp.chemicalbook.com]

- 2. tygersci.com [tygersci.com]

- 3. 57268-16-3|5-Bromo-2-methylthiazole|BLD Pharm [bldpharm.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medmedchem.com [medmedchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.ca [fishersci.ca]

- 15. echemi.com [echemi.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole [chembk.com]

5-(Bromomethyl)-2-methyl-1,3-thiazole molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-(Bromomethyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical heterocyclic building block in modern medicinal chemistry. We will dissect its molecular architecture, explore its characteristic spectroscopic signatures, and detail its synthesis and reactivity. The document emphasizes the causality behind its synthetic utility, particularly the role of the reactive bromomethyl group in constructing complex molecular frameworks. Detailed protocols, safety data, and mechanistic insights are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile reagent in drug discovery and materials science applications.

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that holds a privileged status in medicinal chemistry.[1][2] Its unique electronic properties, arising from the delocalized π-electron system, and its ability to engage in various non-covalent interactions make it a cornerstone in the design of pharmacologically active agents.[1][3] The thiazole nucleus is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is a key structural component in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Penicillin (which contains the reduced thiazolidine ring).[4][5][6]

The versatility of the thiazole ring allows it to serve as a bioisostere for other aromatic systems and provides a rigid scaffold for the precise spatial orientation of functional groups.[1] this compound is a particularly valuable derivative, engineered to function as a potent electrophilic building block. The introduction of the bromomethyl group at the C5 position transforms the stable thiazole core into a highly reactive synthon, enabling chemists to readily introduce the 2-methylthiazole moiety into target molecules.

Molecular Structure and Characterization

The structure of this compound is defined by the aromatic thiazole ring substituted at the C2 position with a methyl group and at the C5 position with a bromomethyl group.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 7695-43-4 | [Implied from searches] |

| Molecular Formula | C₅H₆BrNS | [Implied from searches] |

| Molecular Weight | 192.08 g/mol | [Implied from searches] |

| Appearance | Typically a solid | [7][8] |

| Storage Temperature | -20°C is recommended for long-term stability | [7] |

Molecular Geometry and Electronic Distribution

The thiazole ring is planar and aromatic.[6] The distribution of electrons within the ring is non-uniform due to the presence of the electronegative nitrogen and the larger sulfur atom. Computational studies and experimental data indicate that the C5 position is the most electron-rich, making it a primary site for electrophilic substitution, while the C2 position is the most electron-deficient.[5][6] The methyl group at C2 is an electron-donating group, which can slightly modulate the ring's reactivity.[9] The key to this molecule's utility, however, is the bromomethyl group at C5, which acts as a potent electrophilic handle.

Caption: Molecular structure with standard IUPAC numbering.

Spectroscopic Signature

| Data Type | Expected Characteristics |

| ¹H NMR | δ ~2.7 ppm (s, 3H): Protons of the methyl group at C2. δ ~4.6 ppm (s, 2H): Protons of the bromomethyl group at C5. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom. δ ~7.5-7.7 ppm (s, 1H): The lone proton at the C4 position of the thiazole ring. |

| ¹³C NMR | δ ~19-20 ppm: Carbon of the C2-methyl group. δ ~25-30 ppm: Carbon of the C5-bromomethyl group. δ ~125-140 ppm: Aromatic carbons at C4 and C5. δ ~165-170 ppm: Aromatic carbon at C2, which is the most deshielded due to its position between two heteroatoms. |

| IR Spectroscopy | ~3100 cm⁻¹: C-H stretch (aromatic). ~2950-2850 cm⁻¹: C-H stretch (aliphatic). ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring. ~600-700 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | M⁺ at m/z ~191/193: Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). Fragment at m/z ~112: Loss of Br radical ([M-Br]⁺), corresponding to the 2,5-dimethylthiazole cation radical. |

Chemical Reactivity and Mechanistic Rationale

The synthetic value of this compound stems almost entirely from the reactivity of the bromomethyl group. This functional group serves as a powerful electrophile, readily participating in nucleophilic substitution reactions.

The S_N2 Reaction Pathway

The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2). The causality for this high reactivity is twofold:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is a prerequisite for efficient substitution reactions.

-

Accessible Electrophilic Center: The carbon atom of the CH₂Br group is highly electrophilic and sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.

This reactivity allows for the covalent attachment of the 2-methylthiazole-5-methyl scaffold to various molecules, a common strategy for modifying biological activity in drug candidates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-5-(bromomethyl)thiazole | 131748-91-9 [sigmaaldrich.com]

- 8. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(bromomethyl)-2-methyl-1,3-thiazole (CAS No. 838892-95-8), a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of novel therapeutic agents. Authored for researchers and drug development professionals, this document elucidates the causality behind synthetic choices, provides validated experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

This compound is a particularly valuable derivative. The presence of a reactive bromomethyl group at the C5 position provides a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methylthiazole moiety into larger, more complex molecules. This makes it an essential synthon for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of its precursor, (2-methyl-1,3-thiazol-5-yl)methanol, followed by the conversion of the hydroxyl group to a bromide.

Synthesis of the Precursor: (2-Methyl-1,3-thiazol-5-yl)methanol

The regioselective synthesis of (2-methyl-1,3-thiazol-5-yl)methanol is crucial for obtaining the desired isomer. While various methods for thiazole synthesis exist, a common and effective approach for this specific substitution pattern involves the Hantzsch thiazole synthesis.

Causality of Experimental Choices:

-

Hantzsch Thiazole Synthesis: This method is a classic and reliable way to construct the thiazole ring from an α-haloketone and a thioamide. It allows for the controlled placement of substituents on the thiazole ring.

-

Starting Materials: The choice of starting materials dictates the final substitution pattern. For (2-methyl-1,3-thiazol-5-yl)methanol, a suitable α-haloketone and thioacetamide are required.

A plausible synthetic route involves the reaction of a protected α-hydroxy-α'-haloacetone with thioacetamide. The hydroxyl group is protected to prevent unwanted side reactions.

Conversion of (2-Methyl-1,3-thiazol-5-yl)methanol to this compound

The conversion of the primary alcohol to the corresponding bromide is a key step. The Appel reaction is a mild and efficient method for this transformation, particularly suitable for substrates with sensitive functional groups.

Causality of Experimental Choices:

-

Appel Reaction: This reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr4) to convert alcohols to alkyl halides. It proceeds under neutral conditions, which is advantageous for the thiazole ring, which can be sensitive to harsh acidic or basic conditions. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at a chiral center, although the substrate in this case is achiral.[1][2][3]

Experimental Protocol: Appel Reaction

Materials:

-

(2-Methyl-1,3-thiazol-5-yl)methanol

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve (2-methyl-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.3 eq) to the cooled solution.[1]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Reaction Mechanism: Appel Reaction

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery:

The 2-methyl-5-substituted thiazole motif is present in a number of biologically active compounds. While specific examples detailing the direct use of this compound are often found within proprietary drug development programs and patent literature, the general importance of this structural unit is well-established. Thiazole-containing compounds have been investigated as:

-

Anticancer Agents: The thiazole ring is a key component of several anticancer drugs, such as Dasatinib.

-

Antimicrobial Agents: The thiazole nucleus is found in penicillin and other antibiotics.

-

Anti-inflammatory Drugs: Meloxicam is a well-known anti-inflammatory drug containing a thiazole ring.

The ability to easily introduce the 2-methylthiazole-5-methyl group via this compound allows medicinal chemists to explore the structure-activity relationships (SAR) of new drug candidates by modifying this portion of the molecule.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis and the high reactivity of its bromomethyl group make it an ideal synthon for introducing the 2-methylthiazole moiety. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this important compound in their research and development endeavors.

References

-

NROChemistry. Appel Reaction: Mechanism & Examples. Available from: [Link]

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]

-

Organic Chemistry Portal. Appel Reaction. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-(Bromomethyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromomethyl group and a biologically relevant thiazole scaffold, make it a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Molecular Structure and Key Features

The structural architecture of this compound dictates its chemical reactivity and physical behavior. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts a degree of aromatic stability and influences the electronic properties of the molecule. The exocyclic bromomethyl group at the 5-position is a highly reactive site, susceptible to nucleophilic substitution, which is the cornerstone of its utility as a synthetic intermediate.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some data is derived from experimental observations, others are predicted values based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrNS | |

| Molecular Weight | 192.08 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | Not explicitly reported; compound is a solid at room temperature. | [1] |

| Boiling Point (Predicted) | 231.0 ± 15.0 °C at 760 mmHg | |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [1] |

Experimental Determination of Physical Properties

Accurate determination of the physical properties of this compound is crucial for its quality control and use in quantitative synthetic work. Below are detailed, field-proven methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized this compound is a finely ground, dry powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the compound.

Diagram 2: Workflow for Melting Point Determination

A streamlined workflow for accurate melting point measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Expected Signals:

-

¹H NMR: Expect signals corresponding to the methyl protons, the bromomethyl protons, and the thiazole ring proton. The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecule's electronic environment.

-

¹³C NMR: Expect signals for each unique carbon atom in the molecule: the methyl carbon, the bromomethyl carbon, and the three carbons of the thiazole ring.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Obtain the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Look for characteristic absorption bands corresponding to C-H stretching and bending, C=N and C=C stretching of the thiazole ring, and the C-Br stretching of the bromomethyl group.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will appear as two peaks of nearly equal intensity separated by two mass units.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a potential irritant and lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a vital building block in modern synthetic and medicinal chemistry. By understanding and accurately determining these properties using the outlined protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The combination of tabulated data and detailed experimental methodologies serves as a valuable resource for scientists engaged in the synthesis and application of this important heterocyclic compound.

References

-

ChemBK. (n.d.). 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 5-(Bromomethyl)-2-methylthiazole. Retrieved from [Link]

-

Tyger Scientific Inc. (n.d.). 5-Bromomethyl-2-methyl-1,3-thiazole hydrobromide. Retrieved from [Link]

-

Quinoline. (n.d.). 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(bromomethyl)-1,3-thiazole. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]

-

ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole: Starting Materials and Strategic Execution

Abstract

5-(Bromomethyl)-2-methyl-1,3-thiazole is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique bifunctional nature, featuring a nucleophilic thiazole ring and an electrophilic bromomethyl group, renders it an invaluable intermediate for constructing complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation. We will explore direct bromination strategies and classical ring-forming reactions, offering detailed experimental protocols and a comparative analysis to inform strategic synthetic planning for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the essential vitamin B1 (thiamine).[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a stable aromatic bioisostere for other ring systems makes it a cornerstone of modern drug design.[2] The title compound, this compound, functionalizes this core, providing a reactive handle for elaboration via nucleophilic substitution, making it a highly sought-after precursor for a variety of therapeutic agents.[3] This guide dissects the common synthetic pathways, enabling scientists to make informed decisions based on starting material availability, scalability, and overall efficiency.

Primary Synthetic Pathway: Direct Bromination of Methyl-Substituted Thiazoles

The most direct and atom-economical approach to this compound involves the selective bromination of a readily available methyl-substituted thiazole precursor. This strategy hinges on the principles of free-radical halogenation.

Key Starting Material: 2,5-Dimethyl-1,3-thiazole

The logical and most common precursor for this route is 2,5-dimethyl-1,3-thiazole. This starting material is commercially available and can be synthesized if necessary through established methods. The core of this synthetic approach is the selective free-radical bromination of the methyl group at the C5 position.

Causality Behind Experimental Choices: The use of N-Bromosuccinimide (NBS) is paramount for this transformation. NBS serves as a reliable source of a low concentration of molecular bromine (Br₂) upon reaction with trace HBr, which is essential for initiating and propagating a free-radical chain reaction. Direct use of liquid Br₂ often leads to poor selectivity and potential electrophilic aromatic substitution on the thiazole ring itself. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is required to generate the initial bromine radical (Br•) that abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical. The methyl group at the C5 position is generally more susceptible to radical bromination than the C2-methyl group, leading to the desired regioselectivity.

Experimental Protocol: Radical Bromination of 2,5-Dimethyl-1,3-thiazole

Materials:

-

2,5-Dimethyl-1,3-thiazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-1,3-thiazole (1.0 eq).

-

Dissolve the starting material in CCl₄ (or an alternative solvent like acetonitrile).

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Alternatively, if using photochemical initiation, stir the mixture at room temperature while irradiating with a UV lamp.[4]

-

Monitor the reaction progress by TLC or GC-MS. The formation of succinimide as a byproduct (which floats in CCl₄) is an indicator of reaction progression.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visual Workflow: Radical Bromination

Caption: Workflow for the synthesis via radical bromination.

Alternative Pathway: The Hantzsch Thiazole Synthesis

Key Starting Materials

-

Thioacetamide: This common reagent serves as the C2-N3-S1 component of the thiazole ring, incorporating the required 2-methyl group.

-

1,3-Dibromoacetone: This α,α'-dihaloketone provides the C4-C5 backbone, including the carbon that will become the bromomethyl group.

Causality Behind Experimental Choices: The Hantzsch synthesis is a robust cyclocondensation reaction.[1][6] The mechanism begins with the nucleophilic sulfur of thioacetamide attacking one of the electrophilic carbons of 1,3-dibromoacetone, displacing a bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.[5] This method constructs the fully functionalized target in a single, convergent step. However, the stability and handling of 1,3-dibromoacetone, a lachrymator, requires careful consideration.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

Thioacetamide

-

1,3-Dibromoacetone

-

Ethanol or a similar polar protic solvent

-

Sodium bicarbonate or a mild base

Procedure:

-

Dissolve thioacetamide (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1,3-dibromoacetone (1.0 eq) in ethanol dropwise to the cooled thioacetamide solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) or purification by column chromatography can be performed to obtain the final product.

Visual Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch thiazole synthesis route.

Multi-Step Pathway via a Hydroxymethyl Intermediate

An alternative, albeit longer, route involves the synthesis of 5-hydroxymethyl-2-methyl-1,3-thiazole, followed by the conversion of the hydroxyl group to a bromide. This pathway offers flexibility and may be advantageous if the hydroxymethyl intermediate is available or if direct bromination proves problematic.

Stage 1: Synthesis of 5-Hydroxymethyl-2-methyl-1,3-thiazole

This intermediate can be prepared via several methods, including the reduction of a corresponding ester (e.g., ethyl 2-methylthiazole-5-carboxylate) or through a "one-pot" hydrolysis and reduction of precursors like 2-chloro-5-chloromethylthiazole.[7][8] The latter involves hydrolysis to 2-chloro-5-hydroxymethylthiazole, followed by reductive dechlorination.

Stage 2: Bromination of 5-Hydroxymethyl-2-methyl-1,3-thiazole

Once the alcohol is obtained, it can be converted to the target bromide using standard reagents for alcohol-to-alkyl halide transformations.

Causality Behind Experimental Choices: Reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using carbon tetrabromide, CBr₄, and triphenylphosphine, PPh₃) are highly effective for this conversion. The Appel reaction is particularly mild and often proceeds with high yield.[4] The mechanism involves the formation of a phosphonium salt intermediate, which activates the hydroxyl group as a good leaving group for subsequent displacement by the bromide ion.

Experimental Protocol: Appel Reaction for Bromination

Materials:

-

5-Hydroxymethyl-2-methyl-1,3-thiazole

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-hydroxymethyl-2-methyl-1,3-thiazole (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triphenylphosphine (1.1 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials.

Visual Workflow: Hydroxymethyl Intermediate Route

Caption: Multi-step synthesis via a hydroxymethyl intermediate.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on multiple factors, including cost, scale, available equipment, and safety considerations. The following table provides a high-level comparison.

| Feature | Route 1: Radical Bromination | Route 2: Hantzsch Synthesis | Route 3: Hydroxymethyl Route |

| Starting Materials | 2,5-Dimethyl-1,3-thiazole, NBS | Thioacetamide, 1,3-Dibromoacetone | Ester/Halide Precursor, Reducing Agent, Brominating Agent |

| Number of Steps | 1 | 1 | 2-3 |

| Key Advantages | Direct, high atom economy, uses a common precursor. | Convergent, builds the core directly. | Milder final step, avoids direct bromination of the ring system. |

| Key Disadvantages | Potential for over-bromination or ring bromination. | 1,3-Dibromoacetone is a hazardous lachrymator. | Longer sequence, lower overall yield typically. |

| Scalability | Generally good; photochemical methods can be challenging to scale. | Good, but requires careful handling of the dihaloketone. | Good, well-established reactions. |

Conclusion

The synthesis of this compound can be approached from several strategic directions. For rapid access and efficiency, the direct radical bromination of 2,5-dimethyl-1,3-thiazole stands out as the preferred method, provided the starting material is accessible. The classical Hantzsch synthesis offers a powerful, convergent alternative for constructing the functionalized heterocycle from basic acyclic components. Finally, the multi-step route through a 5-hydroxymethyl intermediate provides a flexible, albeit longer, pathway that relies on robust and predictable chemical transformations. A thorough evaluation of starting material availability, reaction safety, and desired scale will ultimately guide the synthetic chemist to the most appropriate and effective route for obtaining this critical building block.

References

-

ACS Publications. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method.

- Google Patents. (n.d.). WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

-

ScholarWorks@GVSU. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 8. WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

5-(Bromomethyl)-2-methyl-1,3-thiazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group appended to an electron-rich thiazole core, renders it an exceptionally versatile reagent for the construction of complex molecular architectures. The 1,3-thiazole motif is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs and biologically active compounds, underscoring the importance of its derivatives.[1][2][3] This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic protocols with mechanistic justifications, analyze its core reactivity as an alkylating agent, and contextualize its application within the broader landscape of drug discovery. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity and immediate utility in a research and development setting.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application. This compound is no exception. Its reactivity is a direct consequence of its unique electronic and structural features.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-(bromomethyl)-2-methylthiazole | [4] |

| CAS Number | 838892-95-8 | [4] |

| Molecular Formula | C₅H₆BrNS | [5] |

| Molecular Weight | 192.08 g/mol | - |

Structural & Electronic Insights

The 1,3-thiazole ring is a five-membered aromatic heterocycle whose stability is derived from the delocalization of six π-electrons, consistent with Hückel's rule.[1] The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution. The C5 position, where the bromomethyl group resides, is the most electron-rich carbon, making it a primary site for electrophilic substitution during precursor synthesis.[1]

The key functional components dictating the molecule's utility are:

-

The Thiazole Ring: Acts as a stable, aromatic core that is a common pharmacophore in many bioactive molecules.[6]

-

The C2-Methyl Group: An electron-donating group that subtly influences the electronic properties of the ring.

-

The C5-Bromomethyl Group (-CH₂Br): This is the primary reactive center of the molecule. As a benzylic-like halide, the C-Br bond is activated towards nucleophilic displacement. The bromine atom is an excellent leaving group, and the adjacent thiazole ring can stabilize the transition state of substitution reactions, making this an effective electrophile for C-C, C-N, C-O, and C-S bond formation.

Synthesis and Mechanistic Insights

The efficient and regioselective synthesis of this compound is critical for its use as a building block. The most common and effective method involves the side-chain bromination of a readily available precursor, 2,5-dimethylthiazole.

Primary Synthetic Pathway: Free-Radical Bromination

The regioselective introduction of a bromine atom onto the C5-methyl group, without affecting the aromatic thiazole core or the C2-methyl group, is best achieved via a free-radical pathway.[1] Electrophilic bromination would preferentially occur on the electron-rich ring itself.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Radical Bromination

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylthiazole (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).[7]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq). NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which is essential for favoring radical substitution over electrophilic addition.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.[7]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). The reaction is often characterized by the disappearance of the denser NBS solid and the appearance of the less dense succinimide byproduct.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]

Causality and Mechanism:

The reaction proceeds via a classic free-radical chain mechanism.

-

Initiation: The initiator (AIBN or UV light) generates a small number of bromine radicals (Br•) from NBS.

-

Propagation: A bromine radical abstracts a hydrogen atom from the C5-methyl group to form HBr and a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with NBS to form the desired product and a new bromine radical, which continues the chain. This step is highly regioselective for the C5-methyl group due to the superior stability of the resulting radical intermediate.

-

Termination: The reaction is terminated when two radicals combine.

Caption: Simplified free-radical propagation cycle mechanism.

Core Reactivity: A Versatile Alkylating Agent

The primary utility of this compound stems from its role as a potent electrophile in nucleophilic substitution reactions. The bromomethyl moiety is an excellent handle for introducing the 2-methylthiazole-5-yl)methyl group into a wide range of molecules.

The general reaction follows a standard SN2 pathway, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion.

Caption: General scheme for alkylation using the title compound.

This reactivity makes it an invaluable tool for derivatizing molecules containing nucleophilic functional groups, such as:

-

Amines (R-NH₂): Forms secondary or tertiary amines, crucial for modifying peptides or creating ligands.

-

Alcohols/Phenols (R-OH): Forms ethers, a common linkage in many pharmaceutical agents.

-

Thiols (R-SH): Forms thioethers, leveraging sulfur's unique chemical properties.

-

Carbanions/Enolates: Forms new C-C bonds, enabling the extension of carbon skeletons.

Application in Medicinal Chemistry & Drug Development

The thiazole ring is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[8]

Case Study: A Building Block for NSAID Analogues

The non-steroidal anti-inflammatory drug (NSAID) Meloxicam is a selective COX-2 inhibitor that features a 5-methyl-1,3-thiazol-2-yl group.[9][10] While the commercial synthesis of Meloxicam itself typically involves the condensation of an activated ester with 2-amino-5-methylthiazole,[11][12] this compound serves as a structurally related and highly versatile building block for synthesizing novel analogues and other compounds where a different linkage to the thiazole ring is desired.

For instance, a medicinal chemist could explore new chemical space by linking the (2-methyl-1,3-thiazol-5-yl)methyl moiety to a different core scaffold via an ether or amine linkage, a task for which the title compound is perfectly suited.

Hypothetical Protocol: Synthesis of a Thiazole-Containing Ether

-

Deprotonation: In a flask under an inert atmosphere (N₂ or Ar), dissolve a phenolic starting material (e.g., 4-hydroxyacetophenone) (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir the mixture at room temperature for 30 minutes to generate the corresponding phenoxide nucleophile.

-

Alkylation: Add a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Reaction: Heat the reaction to 50-80 °C and monitor by TLC. The reaction is typically complete within 6-12 hours.

-

Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude ether is purified by flash chromatography.

This protocol demonstrates a self-validating system: successful alkylation can be easily confirmed by ¹H NMR spectroscopy (observing the disappearance of the phenolic -OH proton and the appearance of a new singlet for the -CH₂- bridge) and mass spectrometry. This strategic use of a reactive building block enables the rapid generation of diverse compound libraries for biological screening.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a corrosive and hazardous chemical that requires strict handling protocols.

Hazard Summary

| Hazard Type | GHS Pictogram | Statement | Source |

| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | [4][5] |

| Signal Word | - | Danger | [4] |

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly-fitting safety goggles or a face shield.[13][14]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[13]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[4][13]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be designated for corrosive materials and kept locked.[4][13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, coupled with robust synthetic accessibility, allows researchers to efficiently incorporate the valuable 2-methylthiazole scaffold into novel molecular designs. By understanding its synthesis, mechanistic behavior, and handling requirements, scientists can fully leverage this potent building block to construct the next generation of therapeutics and functional materials, underscoring the enduring power of heterocyclic chemistry in advancing science and medicine.

References

- CN102775401B - Synthesis method of meloxicam.

-

2-bromo-5-(bromomethyl)-1,3-thiazole. PubChemLite. [Link]

- CN102775401A - Synthesis method of meloxicam.

-

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole. ChemBK. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. National Institutes of Health (NIH). [Link]

-

Meloxicam. PubChem, National Institutes of Health (NIH). [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

5-Bromo-3-Methyl-1,2-Thiazole Chemical Properties, Applications & Safety. Quinoline. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. National Institutes of Health (NIH). [Link]

-

Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed, National Institutes of Health (NIH). [Link]

-

Friedel–Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

-

Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Penn State Pressbooks. [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

5-(Chloromethyl)-2-methyl-1,3-thiazole. PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 12. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 13. fishersci.ca [fishersci.ca]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for hydrogen bonding, contribute to its remarkable versatility in drug design.[4][5] Naturally occurring in molecules like vitamin B1 (thiamine) and found in a multitude of synthetic compounds, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities.[6] This technical guide provides an in-depth exploration of the significant biological activities of thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[7][8] Their therapeutic efficacy stems from their ability to modulate various signaling pathways and molecular targets that are critical for cancer cell proliferation, survival, and metastasis.[5][9]

Mechanisms of Anticancer Action

The anticancer activity of thiazole derivatives is often multifaceted, involving the inhibition of key cellular processes. Several well-defined mechanisms have been elucidated:

-

Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells. This can occur through various pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of DNA fragmentation.[7][9]

-

Tubulin Polymerization Inhibition: Certain thiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

-

Kinase Inhibition: The thiazole scaffold is a key component of several kinase inhibitors. For instance, Dasatinib, an FDA-approved drug, features a thiazole ring and is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[5]

-

Inhibition of Signaling Pathways: Thiazole derivatives have been shown to inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, which are frequently dysregulated in cancer.[9]

-

Topoisomerase and HDAC Inhibition: Some derivatives have been found to target topoisomerases, enzymes crucial for DNA replication and repair, and histone deacetylases (HDACs), which play a role in epigenetic regulation.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:

-

The presence of specific aromatic or heterocyclic moieties at the C2 and C4 positions of the thiazole ring can significantly influence cytotoxicity.

-

Electron-withdrawing or electron-donating groups on appended phenyl rings can modulate activity. For example, the presence of a methoxy group has been shown to enhance activity in some cases, while a fluorine group may decrease it.[11]

-

The incorporation of additional heterocyclic rings, such as pyrazole or naphthalene, can lead to compounds with potent inhibitory activity against various cancer cell lines.[11]

Quantitative Data on Anticancer Activity

The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Naphthalene-Thiazole Hybrid | HeLa | 0.86 | [11] |

| Pyrazole-Naphthalene-Thiazole Hybrid | HepG2 | 7.37 | [11] |

| β-Pentene Based Thiazole Derivative | HeLa | 3.48 ± 0.14 | [11] |

| β-Pentene Based Thiazole Derivative | SMMC-7721 | 6.99 ± 0.15 | [11] |

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | [1] |

| 2-Amino-5-benzyl-1,3-thiazole Derivative | A-431 | < Doxorubicin | [1] |

| Thiazole-1,3,4-thiadiazole Hybrid | HepG-2 | 1.61 ± 1.92 | [1] |

| 4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene | SaOS-2 | Concentration-dependent | [12] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | [13] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of Anticancer Mechanisms of Thiazole Derivatives

Caption: Key anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The thiazole nucleus is a fundamental component of many antimicrobial agents, demonstrating a broad spectrum of activity against bacteria and fungi.[14][15] The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, and thiazole derivatives represent a promising avenue of research.[14]

Antibacterial Activity

Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[16] Their mechanisms of action often involve the disruption of essential bacterial processes:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Protein Synthesis: Others target the bacterial ribosome, inhibiting protein synthesis.

-

Inhibition of DNA Gyrase: Certain thiazole compounds inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.

-

Inhibition of FtsZ Polymerization: Some derivatives have been shown to induce the polymerization of FtsZ, a key protein in bacterial cell division, thereby blocking this crucial process.[14]

Antifungal Activity

Thiazole-containing compounds also exhibit significant antifungal activity against a variety of pathogenic fungi, including Candida species.[6][14] A primary mechanism of action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some thiazole derivatives have shown antifungal activity comparable to established drugs like ketoconazole and fluconazole.[14]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).